molecular formula C8H17NO B1252280 Pseudohygroline

Pseudohygroline

Cat. No. B1252280
M. Wt: 143.23 g/mol
InChI Key: CWMYODFAUAJKIV-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pseudohygroline is a natural product found in Schizanthus hookeri, Schizanthus litoralis, and Schizanthus grahamii with data available.

Scientific Research Applications

Isolation, Biological Perspectives, and Synthesis

Pseudohygroline, a pyrrolidine alkaloid, is known for its presence in various isomeric forms and constitutes a 1, 3-amino alcohol unit. Research has focused on its isolation and biological significance, as well as various synthetic methods developed over the years. Syntheses of this compound have been explored through both racemic and chiral approaches (Bhat, Bhat, & Budanur, 2022).

Synthesis Approaches

The diastereoselective total synthesis of this compound has been achieved using D-proline as a starting point, involving Wittig olefination and MacMillan-α-hydroxylation. This synthesis is significant for understanding the stereochemistry of related alkaloids like hygroline and hygrine (Anusha, Reddy, Reddy, & Reddy, 2014). Additionally, enantioselective synthesis employing a diastereoselective ring closure has been developed, providing insights into stereoselective synthesis methods (Enierga et al., 1998).

N-Methylative Aziridine Ring Opening

A novel synthesis approach involving N-methylative aziridine ring opening reactions has been developed, contributing to the asymmetric synthesis of this compound. This method is crucial for understanding the synthesis of biologically and pharmaceutically important alkaloids (Lee et al., 2015).

Total Synthesis

Research has also detailed the total synthesis of this compound, emphasizing simple and efficient methods like Prins cyclisation and reductive ring opening. This contributes to the understanding of pyrrolidine synthesis (Yadav, Narasimhulu, Reddy, & Reddy, 2010).

Concise Organocatalytic Route

A practical and efficient organocatalytic approach to synthesizing this compound has been reported, highlighting the importance of α-aminoxylation/α-amination reaction in its synthesis (Jha & Kumar, 2014).

Intramolecular Amidomercurations

Research into the diastereoselectivity of intramolecular amidomercurations has led to the stereoselective synthesis of this compound. This methodology contributes to understanding the chemical reactivity and synthesis routes for such compounds (Enierga et al., 2001).

properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(2R)-1-[(2S)-1-methylpyrrolidin-2-yl]propan-2-ol

InChI

InChI=1S/C8H17NO/c1-7(10)6-8-4-3-5-9(8)2/h7-8,10H,3-6H2,1-2H3/t7-,8+/m1/s1

InChI Key

CWMYODFAUAJKIV-SFYZADRCSA-N

Isomeric SMILES

C[C@H](C[C@@H]1CCCN1C)O

SMILES

CC(CC1CCCN1C)O

Canonical SMILES

CC(CC1CCCN1C)O

synonyms

hygroline
pseudohygroline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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